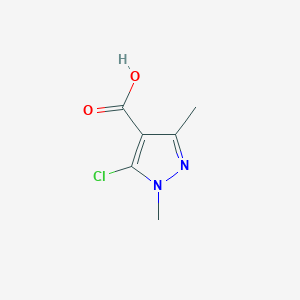
Ácido 5-cloro-1,3-dimetil-1H-pirazol-4-carboxílico
Descripción general
Descripción
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound . It is a heterocyclic compound containing a pyrazole ring . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring with two methyl groups and a carboxylic acid group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid include a molecular weight of 188.61, a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), and a flash point of 159.1°C .Aplicaciones Científicas De Investigación
Investigación química
“Ácido 5-cloro-1,3-dimetil-1H-pirazol-4-carboxílico” es un compuesto químico utilizado en diversas aplicaciones de investigación . Es parte de la cartera de productos químicos de Thermo Scientific . El compuesto tiene una fórmula molecular de C₆H₇ClN₂O₂ .
Investigación antileishmanial
Existe evidencia de que este compuesto se utiliza en la investigación antileishmanial . Se realizó un estudio de simulación molecular para justificar la potente actividad antipromastigote in vitro de un compuesto relacionado .
Investigación antimalárica
El mismo estudio también indica un posible uso en la investigación antimalárica . El compuesto mostró un patrón de ajuste deseable en el bolsillo LmPTR1 (sitio activo), caracterizado por una menor energía libre de unión .
Investigaciones espectrales
Este compuesto se ha utilizado en investigaciones estructurales, espectrales y teóricas . Estos tipos de estudios ayudan a comprender las propiedades y el comportamiento del compuesto .
Safety and Hazards
Mecanismo De Acción
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the downstream effects of these interactions are dependent on the specific targets and the cellular context .
Pharmacokinetics
It is known that the compound is stable under normal temperature and pressure . Its solubility in polar organic solvents like chloroform, dichloromethane, and alcohol suggests that it may have good bioavailability .
Análisis Bioquímico
Biochemical Properties
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound interacts with enzymes such as D-amino acid oxidase, which is involved in the oxidative deamination of D-amino acids. The interaction between 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid and D-amino acid oxidase results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways involving D-amino acids .
Cellular Effects
The effects of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has been shown to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Additionally, it impacts cellular metabolism by altering the levels of metabolites involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of D-amino acid oxidase, leading to enzyme inhibition. This binding interaction prevents the enzyme from catalyzing the oxidative deamination of D-amino acids, thereby modulating the metabolic pathways associated with these substrates . Furthermore, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid may undergo degradation, leading to a decrease in its inhibitory activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic regulation.
Dosage Effects in Animal Models
The effects of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and metabolic dysregulation. At high doses, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can induce toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse outcomes.
Metabolic Pathways
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with enzymes such as D-amino acid oxidase. By inhibiting this enzyme, the compound affects the metabolic flux of D-amino acids, leading to changes in the levels of metabolites involved in energy production and biosynthesis . Additionally, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can influence other metabolic pathways by modulating the activity of key regulatory enzymes and cofactors.
Transport and Distribution
Within cells and tissues, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues, thereby enhancing its biochemical effects . The transport and distribution of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid are influenced by factors such as concentration gradients, membrane permeability, and the presence of competing substrates.
Subcellular Localization
The subcellular localization of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be targeted to specific subcellular compartments through post-translational modifications and targeting signals, thereby modulating its biochemical effects.
Propiedades
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWQERXMLIEDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381485 | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27006-82-2 | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)

